Glucose-Dependent Insulin Secretion Pattern: Direct Head-to-Head Comparison with Dorzagliatin in Human Islets
MK-0941 free base demonstrates a fundamentally different insulin secretion profile compared with the clinically successful GKA dorzagliatin in human islet perifusion studies. MK-0941 induces maximal insulin secretion at low doses and low glucose concentrations, whereas dorzagliatin improves glucose-stimulated insulin secretion in a dose- and glucose-dependent manner [1]. This functional divergence is directly attributed to their distinct binding modes and conformational preferences [1].
| Evidence Dimension | Insulin secretion response pattern |
|---|---|
| Target Compound Data | MK-0941: Induces maximal insulin secretion at low doses and low glucose concentrations |
| Comparator Or Baseline | Dorzagliatin: Improves GSIS in a dose- and glucose-dependent manner |
| Quantified Difference | Qualitative divergence: MK-0941 shows saturating activation at sub-physiological glucose; dorzagliatin preserves glucose sensing |
| Conditions | Human islet perifusion assays |
Why This Matters
This differential functional outcome makes MK-0941 free base an essential reference standard for assays designed to identify and differentiate GKAs with hypoglycemia liability from those preserving glucose-dependent insulin secretion.
- [1] Roman J, Yuan Y, Xu Y, Zhu Q, Wu S, Zhao F, Zhou X, Meng S, Han D, Sharp K, Chen L, Li C, Doliba NM. A functional and mechanistic explanation for the unique clinical success of the glucokinase activator dorzagliatin for treatment of type 2 diabetes. Diabetes. 2025 Aug 1;74(8):1374-1384. View Source
